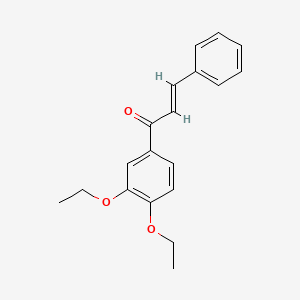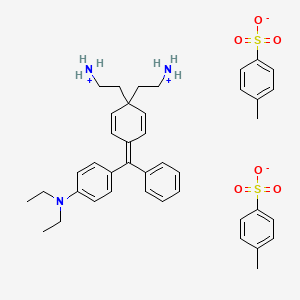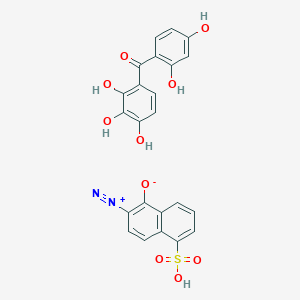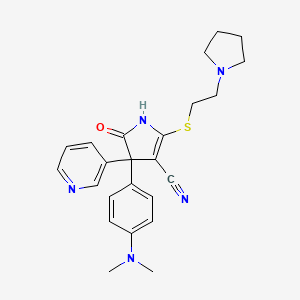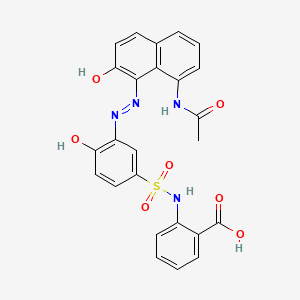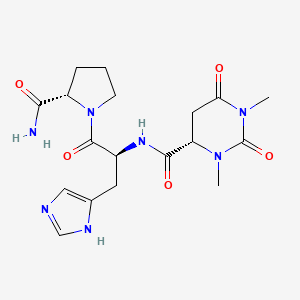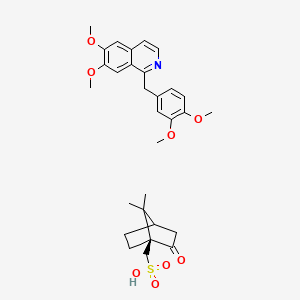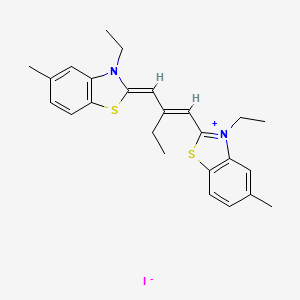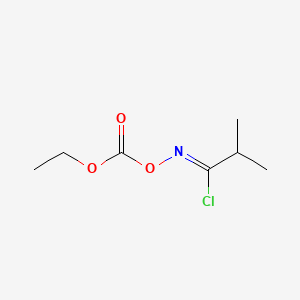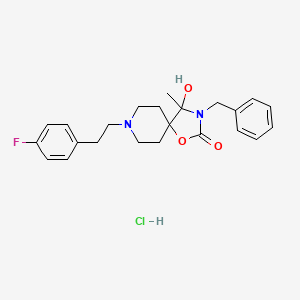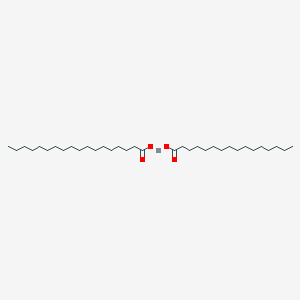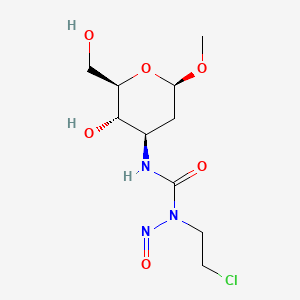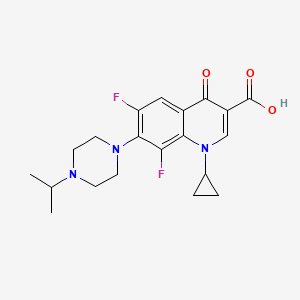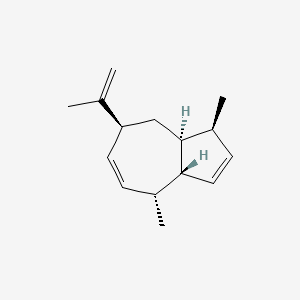
Azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, is a hydrocarbon isomer of naphthalene. It is composed of fused 5- and 7-membered ring systems and is known for its vibrant blue color. Unlike naphthalene, azulene is a non-alternant hydrocarbon, possessing unique electronic properties that result in its distinct color and fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, involves several steps. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting intermediate is then subjected to further cyclization reactions to form the azulene structure.
Industrial Production Methods
Industrial production of azulene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient production of these compounds. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkyl halides.
Common Reagents and Conditions
The reactions of azulene often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of azulene can lead to the formation of azulenequinones, while reduction can yield dihydroazulene derivatives .
Scientific Research Applications
Azulene and its derivatives have a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes due to its unique fluorescence properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and sensors
Mechanism of Action
The mechanism by which azulene exerts its effects is primarily related to its electronic properties. The compound’s unique structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: An isomer of azulene with a different ring structure.
Tetramethyl acetyloctahydronaphthalenes: Synthetic ketone fragrances with similar structural features.
Uniqueness
Azulene’s uniqueness lies in its non-alternant hydrocarbon structure, which results in distinct electronic properties and vibrant blue color. This makes it particularly valuable in applications requiring specific fluorescence characteristics .
Properties
CAS No. |
73003-42-6 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
(1S,3aR,4R,7S,8aS)-1,4-dimethyl-7-prop-1-en-2-yl-1,3a,4,7,8,8a-hexahydroazulene |
InChI |
InChI=1S/C15H22/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-8,11-15H,1,9H2,2-4H3/t11-,12+,13-,14-,15+/m1/s1 |
InChI Key |
HHJRENBOSYLJGG-KHMAMNHCSA-N |
Isomeric SMILES |
C[C@H]1C=C[C@H]2[C@H]1C[C@@H](C=C[C@H]2C)C(=C)C |
Canonical SMILES |
CC1C=CC2C1CC(C=CC2C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


